Welcome to the BenchChem Online Store!
molecular formula C6H5N3 B024417 2-Amino-4-cyanopyridine CAS No. 42182-27-4

2-Amino-4-cyanopyridine

Cat. No. B024417
M. Wt: 119.12 g/mol
InChI Key: GEEAYLFEIFJFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08895745B2

Procedure details

Chloroacetaldehyde (˜50% in H2O, 3.24 ml, 26 mmol) was added to a stirred mixture of 2-amino-isonicotinonitrile (1.6 g, 3.4 mmol) and NaHCO3 (2.23 g, 26.5 mmol) in ethanol (20 ml) at RT under N2. The reaction was stirred and heated at 80° C. for 18 hours. After cooling to RT the volatiles were removed in vacuo and the residue was partitioned between EtOAc/H2O. This mixture was filtered to remove some dark insoluble residue. The solid was washed with MeOH. The aqueous layer was extracted with EtOAc (×2). The combined EtOAc extracts were dried (Na2SO4) and filtered. The MeOH washings were added and the volatiles were removed in vacuo. The residue was purified by chromatography on silica: 100% DCM→1% 2M NH3-MeOH/DCM to give the title product. 1H NMR (400 MHz, DMSO-d6): 8.74 (1H, dd), 8.35 (1H, s), 8.19 (1H, s), 7.86 (1H, s), 7.21 (1H, dd).
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]=O.[NH2:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][N:13]=1)[C:9]#[N:10].C([O-])(O)=O.[Na+]>C(O)C>[N:5]1[CH:2]=[CH:3][N:13]2[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][C:6]=12 |f:2.3|

Inputs

Step One
Name
Quantity
3.24 mL
Type
reactant
Smiles
ClCC=O
Name
Quantity
1.6 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CN1
Name
Quantity
2.23 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT the volatiles
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc/H2O
FILTRATION
Type
FILTRATION
Details
This mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove some dark insoluble residue
WASH
Type
WASH
Details
The solid was washed with MeOH
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The MeOH washings were added
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1C=C(C=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.